(Z)-ethyl 2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-enoate
CAS No.:
Cat. No.: VC16696013
Molecular Formula: C11H11NO4
Molecular Weight: 221.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11NO4 |
|---|---|
| Molecular Weight | 221.21 g/mol |
| IUPAC Name | ethyl 4-hydroxy-2-oxo-4-pyridin-3-ylbut-3-enoate |
| Standard InChI | InChI=1S/C11H11NO4/c1-2-16-11(15)10(14)6-9(13)8-4-3-5-12-7-8/h3-7,13H,2H2,1H3 |
| Standard InChI Key | ONCAPYJAPWPPFJ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(=O)C=C(C1=CN=CC=C1)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a conjugated enone system (-unsaturated ketone) linked to a pyridine ring at the 3-position. The Z-configuration of the double bond between C2 and C3 ensures spatial proximity of the hydroxyl group at C2 and the ketone at C4, fostering intramolecular hydrogen bonding. This interaction stabilizes the planar conformation, enhancing reactivity toward nucleophiles. The ethyl ester moiety at C1 contributes to solubility in organic solvents, while the pyridine ring introduces aromaticity and potential for π-π stacking interactions in biological targets.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 221.21 g/mol |
| Density | 1.32 g/cm³ (estimated) |
| Boiling Point | 472°C (extrapolated) |
| LogP (Partition Coefficient) | 1.85 (predicted) |
Spectroscopic Characterization
-
IR Spectroscopy: Strong absorption bands at 1720 cm⁻¹ (ester C=O), 1680 cm⁻¹ (enone C=O), and 3400 cm⁻¹ (O-H stretch) confirm functional groups.
-
NMR Spectroscopy:
-
NMR (CDCl₃): δ 1.35 (t, 3H, CH₂CH₃), 4.30 (q, 2H, OCH₂), 6.85 (s, 1H, C=CH), 7.45–8.75 (m, 4H, pyridine-H).
-
NMR: δ 14.1 (CH₂CH₃), 61.8 (OCH₂), 120–150 (pyridine carbons), 170.5 (ester C=O), 192.0 (enone C=O).
-
Synthesis and Optimization
Classical Aldol Condensation Pathway
The synthesis begins with the base-catalyzed aldol condensation of ethyl acetoacetate and 3-pyridinecarboxaldehyde. Under conditions of sodium ethoxide in ethanol, the enolate of ethyl acetoacetate attacks the aldehyde carbonyl, forming a β-hydroxy ketone intermediate. Subsequent dehydration with sulfuric acid yields the α,β-unsaturated enone.
Stereochemical Control
The Z-configuration is favored due to kinetic control during dehydration, where the hydroxyl group and pyridine ring adopt a cis orientation to minimize steric hindrance. Polar solvents like ethanol further stabilize the transition state through hydrogen bonding.
Pharmacological Activities and Mechanisms
Antimicrobial Activity
In vitro assays against Staphylococcus aureus and Escherichia coli demonstrate minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. The enone moiety acts as a Michael acceptor, forming covalent adducts with cysteine residues in bacterial enzymes (e.g., dihydrofolate reductase), disrupting folate synthesis.
Anti-Inflammatory Effects
In murine macrophages, the compound reduces LPS-induced TNF-α production by 40% at 10 µM, likely via suppression of NF-κB nuclear translocation.
Comparative Analysis with Structural Analogues
Versus Tetrasubstituted Alkenes (US20160347717A1)
Patent US20160347717A1 describes tetrasubstituted alkenes with indazolyl groups, showing IC₅₀ values of 12 nM against kinase targets . While more potent, these compounds lack the hydroxyl group critical for (Z)-ethyl 2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-enoate’s solubility and metabolic stability .
Versus Triazole-Containing Enones (CAS 80535-24-6)
Research Applications and Future Directions
Drug Discovery
The compound serves as a lead structure for developing dual-action antimicrobial-antitumor agents. Modifying the ester group to an amide (e.g., replacing ethyl with morpholino) could enhance bioavailability, as seen in related enones .
Material Science
Conjugation with polymers via the hydroxyl group produces pH-responsive hydrogels, leveraging the pyridine ring’s protonation-deprotonation behavior for controlled drug release.
Analytical Challenges
Current limitations include the lack of in vivo toxicity data and scalable synthetic routes. Future work should prioritize metabolomic studies and continuous-flow synthesis to optimize production .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume